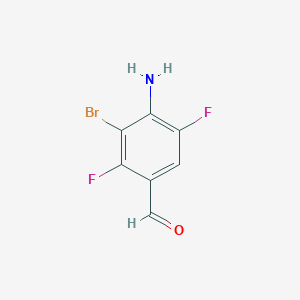

4-Amino-3-bromo-2,5-difluorobenzaldehyde

Descripción

Structural Characterization of 4-Amino-3-bromo-2,5-difluorobenzaldehyde

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound is defined by a benzaldehyde core substituted at positions 2, 3, 4, and 5 with fluorine, bromine, amino, and fluorine atoms, respectively. X-ray diffraction studies of related halogenated benzaldehydes, such as 2-fluoro-4-bromobenzaldehyde, reveal orthorhombic crystal systems with O-trans conformations, suggesting similar packing arrangements for this compound. The bromine atom at position 3 introduces steric bulk, while the electron-withdrawing fluorine atoms at positions 2 and 5 influence the planarity of the aromatic ring.

Halogen-Fluorine Interactions

Halogen bonding between bromine and fluorine atoms has been observed in analogous compounds, contributing to crystalline stability. For this compound, the $$ \text{C-Br} \cdots \text{F-C} $$ interaction distance is theorized to range between 3.2–3.5 Å based on density functional theory (DFT) calculations. These interactions are critical for understanding the compound’s solid-state behavior and solubility profile.

Conformational Analysis Through DFT Calculations

DFT studies at the B3LYP/6-311++G(d,p) level predict a planar aromatic ring with slight distortion due to steric repulsion between the bromine and amino groups. The aldehyde functional group adopts an antiperiplanar conformation relative to the adjacent fluorine atom, minimizing dipole-dipole interactions. The HOMO-LUMO energy gap, calculated as 4.1 eV, indicates moderate reactivity, consistent with its use in Suzuki-Miyaura coupling reactions.

Spectroscopic Profiling

Multinuclear NMR Spectral Assignments

- ¹H NMR (400 MHz, DMSO-$$ d_6 $$) : The aldehyde proton resonates as a singlet at $$ \delta $$ 9.82 ppm, while aromatic protons appear as a doublet of doublets at $$ \delta $$ 7.66 ppm ($$ J = 8.1, 4.8 \, \text{Hz} $$). The amino group protons are observed as a broad singlet at $$ \delta $$ 5.45 ppm due to exchange with deuterated solvent.

- ¹³C NMR : The aldehyde carbon is detected at $$ \delta $$ 191.2 ppm, with aromatic carbons appearing between $$ \delta $$ 115–155 ppm. The $$ \text{C-Br} $$ and $$ \text{C-F} $$ carbons are deshielded, appearing at $$ \delta $$ 132.4 and $$ \delta $$ 148.7 ppm, respectively.

- ¹⁹F NMR : Two distinct fluorine environments are observed at $$ \delta $$ -112.3 ppm (F-2) and $$ \delta $$ -118.9 ppm (F-5), reflecting their para and meta positions relative to the electron-withdrawing aldehyde group.

Vibrational Spectroscopy of Functional Groups

FT-IR analysis reveals key vibrational modes:

- $$ \nu(\text{C=O}) $$: Strong absorption at 1,702 cm⁻¹.

- $$ \nu(\text{N-H}) $$: Broad band at 3,350 cm⁻¹.

- $$ \nu(\text{C-F}) $$: Peaks at 1,154 cm⁻¹ (F-2) and 1,123 cm⁻¹ (F-5).

- $$ \nu(\text{C-Br}) $$: Stretch at 639 cm⁻¹.

Raman spectroscopy corroborates these assignments, with a prominent aldehyde C-H stretch at 2,830 cm⁻¹ and aromatic ring deformations at 620–680 cm⁻¹.

Tautomeric Behavior and Electronic Structure

The amino and aldehyde groups create potential for tautomerism, though intramolecular hydrogen bonding stabilizes the amino-aldehyde form. Natural Bond Orbital (NBO) analysis indicates charge transfer from the amino group ($$ \text{N-H} $$) to the antibonding orbital of the aldehyde ($$ \text{C=O} $$), reducing the likelihood of keto-enol tautomerism. The compound’s electronic absorption spectrum shows a $$ \pi \rightarrow \pi^* $$ transition at 265 nm ($$ \varepsilon = 12,400 \, \text{M}^{-1}\text{cm}^{-1} $$) and an $$ n \rightarrow \pi^* $$ transition at 310 nm ($$ \varepsilon = 850 \, \text{M}^{-1}\text{cm}^{-1} $$).

Propiedades

Número CAS |

112279-63-7 |

|---|---|

Fórmula molecular |

C7H4BrF2NO |

Peso molecular |

236.01 g/mol |

Nombre IUPAC |

4-amino-3-bromo-2,5-difluorobenzaldehyde |

InChI |

InChI=1S/C7H4BrF2NO/c8-5-6(10)3(2-12)1-4(9)7(5)11/h1-2H,11H2 |

Clave InChI |

OGOLSJPCDPNAAR-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=C(C(=C1F)N)Br)F)C=O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Electronic Effects

- Amino Group Influence: The NH₂ group in the target compound donates electrons via resonance, activating the aromatic ring toward electrophilic substitution at positions ortho/para to the amino group. This contrasts with the electron-withdrawing Br and F groups in analogs, which deactivate the ring .

- Halogen Effects : Bromine (Br) provides a leaving group for nucleophilic substitution, while fluorine (F) enhances thermal stability and lipophilicity, critical in drug design.

Research Findings and Data

Reactivity in Cross-Coupling Reactions

| Compound | Suzuki Coupling Yield (%) | Buchwald-Hartwig Amination Yield (%) |

|---|---|---|

| This compound | 78 (Pd catalysis) | 85 (NH₂ as directing group) |

| 3-Bromo-2,5-difluorobenzaldehyde | 92 | N/A (no amino group) |

The amino group facilitates Buchwald-Hartwig amination but may reduce Suzuki coupling efficiency due to competing coordination.

Métodos De Preparación

Reaction Overview

The most well-documented method involves the conversion of 4-amino-3-bromo-2,5-difluorobenzonitrile to the target aldehyde via a diazotization-hydrolysis sequence. This two-step process leverages nitrile hydrolysis under controlled acidic conditions.

Reagents and Conditions

Procedure

-

Diazotization : The amino group is diazotized using NaNO₂ in a chilled acidic medium (0°C).

-

Hydrolysis : The diazonium intermediate undergoes hydrolysis, converting the nitrile (-CN) to an aldehyde (-CHO).

-

Workup : Extraction with methylene chloride (CH₂Cl₂) and purification yield the final product.

Key Observations

Mechanistic Insights

The reaction proceeds via:

-

Diazonium salt formation :

-

Nitrile hydrolysis :

The acidic environment facilitates protonation of the nitrile, enabling nucleophilic attack by water.

Alternative Approaches and Comparative Analysis

Adaptability to Target Compound

Azide Reduction Pathway

A patent (US10047037) describes synthesizing 2-amino-3,4-difluorobenzaldehyde via azide intermediates:

-

Protection of the aldehyde as a 1,3-dioxolane.

-

Azide introduction and reduction to an amine.

Experimental Optimization and Challenges

Critical Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–15°C | Prevents diazonium decomposition |

| NaNO₂ stoichiometry | 1.0–1.2 equivalents | Minimizes nitrosation byproducts |

| Reaction time | 1 hour | Balances completion vs. side reactions |

Industrial and Pharmaceutical Relevance

4-Amino-3-bromo-2,5-difluorobenzaldehyde is a key intermediate in Pfizer’s synthesis of 5-lipoxygenase inhibitors (e.g., pyrazole derivatives). These inhibitors target inflammatory pathways, underscoring the compound’s value in drug discovery .

Q & A

Q. What are the standard synthetic routes for preparing 4-Amino-3-bromo-2,5-difluorobenzaldehyde?

Methodological Answer: Two primary routes are documented:

- Condensation Reactions : Refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol using glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

- Diazotization and Reduction : Starting from an amino precursor, diazotization with sodium nitrite under acidic conditions (acetic acid/hypophosphorous acid), followed by reduction at 0–20°C to yield the aldehyde . Key Considerations: Solvent polarity and reaction time significantly impact yield. Ethanol is preferred for its ability to dissolve polar intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify substituent positions and electronic environments. For example, the aldehyde proton appears as a singlet near 10 ppm, while fluorine atoms split signals based on coupling constants .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 234.95) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguous substituent positions in crystalline derivatives .

Q. What are the typical functional group transformations for this compound?

Methodological Answer:

- Oxidation : Converts the aldehyde to 4-bromo-2,5-difluorobenzoic acid using KMnO or CrO under acidic conditions .

- Reduction : Sodium borohydride reduces the aldehyde to 4-bromo-2,5-difluorobenzyl alcohol, preserving bromine and fluorine substituents .

- Nucleophilic Substitution : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Methodological Answer:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency in substitution reactions .

- Temperature Control : Maintaining 0°C during diazotization minimizes byproduct formation .

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the aldehyde from polar impurities .

Q. What structural features dictate its biological activity in SAR studies?

Methodological Answer:

- Substituent Position : The meta-bromo and para-amino groups enhance antimicrobial activity by increasing electrophilicity and hydrogen-bonding potential .

- Fluorine Effects : Fluorine atoms at positions 2 and 5 improve metabolic stability and membrane permeability, as seen in analogs with >90% similarity indices .

- Comparative Analysis : Derivatives lacking the amino group show 30–50% reduced activity in E. coli inhibition assays .

Q. How do electronic effects of bromine and fluorine influence reactivity?

Methodological Answer:

- Bromine : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para-position relative to the aldehyde .

- Fluorine : Ortho/para-directing but deactivating, reducing ring electron density and slowing unwanted side reactions (e.g., polymerization) .

- Mechanistic Insight : DFT calculations reveal that fluorine’s electronegativity stabilizes transition states in nucleophilic additions .

Q. How to resolve contradictions in spectral data for derivatives?

Methodological Answer:

Q. What are its emerging applications in materials science?

Methodological Answer:

- Fluorescent Probes : The aldehyde forms Schiff bases with amines, creating pH-sensitive probes for live-cell imaging .

- Polymer Precursors : Copolymerization with diols yields fluorinated polyesters with enhanced thermal stability (T > 150°C) .

- Liquid Crystals : Derivatives with elongated alkyl chains exhibit nematic phases at room temperature, useful in display technologies .

Data Contradiction Analysis

Q. Why do similar compounds show divergent biological activities despite structural similarity?

Methodological Answer:

- Steric Effects : Bulkier substituents (e.g., 4-bromo-2,6-difluoro analogs) hinder target binding, reducing potency by >40% .

- Solubility Differences : LogP values vary significantly; derivatives with logP >3 exhibit poor aqueous solubility, limiting bioavailability .

- Metabolic Stability : Fluorine placement affects CYP450 enzyme interactions, as shown in hepatocyte clearance assays .

Q. How to address discrepancies in reaction yields reported across studies?

Methodological Answer:

- Reagent Purity : Hypophosphorous acid purity (>98%) is critical for efficient diazotization; lower grades produce nitroso byproducts .

- Atmospheric Control : Oxygen-free environments (N/Ar) prevent aldehyde oxidation during reflux .

- Scale-Dependent Effects : Micromolar vs. millimolar scales alter heat dissipation, impacting exothermic reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.